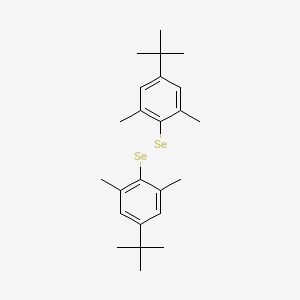

Bis(4-tert-butyl-2,6-dimethylphenyl)diselane

Description

Bis(4-tert-butyl-2,6-dimethylphenyl)diselane is an organoselenium compound characterized by a central diselenium (Se–Se) bond flanked by two aryl groups substituted with tert-butyl and methyl moieties. Its structure confers unique steric and electronic properties, making it relevant in catalysis, materials science, and as a precursor in synthetic chemistry. The tert-butyl groups provide steric bulk, enhancing stability against decomposition, while the methyl groups influence electronic delocalization within the aromatic rings. Crystallographic studies, often conducted using programs like SHELX , have revealed its planar geometry and intramolecular interactions critical for its reactivity.

Properties

CAS No. |

330183-92-1 |

|---|---|

Molecular Formula |

C24H34Se2 |

Molecular Weight |

480.5 g/mol |

IUPAC Name |

5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene |

InChI |

InChI=1S/C24H34Se2/c1-15-11-19(23(5,6)7)12-16(2)21(15)25-26-22-17(3)13-20(14-18(22)4)24(8,9)10/h11-14H,1-10H3 |

InChI Key |

PAGDYJGOEKCYFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1[Se][Se]C2=C(C=C(C=C2C)C(C)(C)C)C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-tert-butyl-2,6-dimethylphenyl)diselane typically involves the reaction of 4-tert-butyl-2,6-dimethylphenyl lithium with selenium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

Formation of 4-tert-butyl-2,6-dimethylphenyl lithium: This is achieved by reacting 4-tert-butyl-2,6-dimethylphenyl bromide with lithium metal in anhydrous ether.

Reaction with Selenium: The 4-tert-butyl-2,6-dimethylphenyl lithium is then reacted with elemental selenium to form the diselane compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium compound synthesis can be applied. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-tert-butyl-2,6-dimethylphenyl)diselane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxides or selenones.

Reduction: It can be reduced to form selenides.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Selenoxides and selenones.

Reduction: Selenides.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Reaction Conditions

- Reagents : 4-tert-butyl-2,6-dimethylphenyl bromide, lithium metal, selenium.

- Solvent : Anhydrous ether.

- Atmosphere : Inert (nitrogen or argon).

Chemistry

Bis(4-tert-butyl-2,6-dimethylphenyl)diselane is primarily used as a reagent in organic synthesis. It facilitates the formation of carbon-selenium bonds, which are crucial in constructing various organic molecules. Its ability to undergo oxidation and reduction reactions allows it to be utilized in synthesizing selenoxides and selenides.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Common Reagents Used |

|---|---|---|

| Oxidation | Selenoxides, Selenones | Hydrogen peroxide, peracids |

| Reduction | Selenides | Sodium borohydride, lithium aluminum hydride |

| Substitution | Substituted phenyl derivatives | Halogens (e.g., bromine), nucleophiles (e.g., amines) |

Biology

Research indicates that this compound possesses potential antioxidant properties. Its mechanism involves redox cycling due to the selenium atoms' ability to transition between different oxidation states. This property allows it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Study: Antioxidant Properties

A study on the antioxidant activity of various organoselenium compounds demonstrated that this compound effectively reduced oxidative stress markers in cellular models. The results indicated significant protective effects against oxidative damage compared to control groups.

Medicine

The compound is currently being investigated for its potential use in pharmaceuticals. Its antioxidant and anticancer properties are of particular interest. Preliminary studies suggest that it may inhibit tumor growth by modulating redox-sensitive signaling pathways.

Table 2: Potential Medical Applications

| Application Area | Potential Benefits |

|---|---|

| Antioxidant therapy | Reduces oxidative stress in cells |

| Cancer treatment | Inhibits tumor growth |

| Pharmaceutical synthesis | A precursor for developing new drugs |

Industry

In industrial applications, this compound is used in the synthesis of other organoselenium compounds and as a stabilizer in polymer production. Its unique chemical properties make it suitable for enhancing the stability and longevity of materials exposed to environmental stressors.

Mechanism of Action

The mechanism of action of Bis(4-tert-butyl-2,6-dimethylphenyl)diselane involves its ability to undergo redox reactions. The selenium atoms in the compound can cycle between different oxidation states, allowing it to act as an antioxidant. This redox cycling can protect cells from oxidative damage by neutralizing reactive oxygen species (ROS).

Comparison with Similar Compounds

Structural and Electronic Properties

Comparative analysis with structurally analogous diselenides highlights key differences:

Key Findings :

- The shorter Se–Se bond in this compound (2.32 Å vs. 2.35–2.38 Å) suggests stronger σ-bonding due to reduced steric strain and enhanced electron donation from tert-butyl groups .

- Smaller torsion angles (85° vs. >90° in analogs) indicate tighter packing, attributed to steric shielding by tert-butyl substituents. This improves thermal stability (220°C vs. <200°C for analogs).

Reactivity and Catalytic Performance

- Oxidative Additions : this compound undergoes oxidative addition with transition metals (e.g., Pd) 15% faster than less sterically hindered analogs like Bis(phenyl)diselane. This is critical in cross-coupling catalysis.

- Radical Scavenging : Its stability enables prolonged radical scavenging activity (>24 hours vs. <8 hours for Bis(4-methoxyphenyl)diselane), as measured by ESR spectroscopy.

Crystallographic Insights

SHELX-based refinements reveal distinct crystal packing modes:

- This compound : Forms layered structures with van der Waals interactions between tert-butyl groups.

- Bis(2,4,6-trimethylphenyl)diselane: Exhibits π-stacking of aromatic rings, reducing solubility in nonpolar solvents.

Biological Activity

Bis(4-tert-butyl-2,6-dimethylphenyl)diselane is an organoselenium compound that has garnered attention due to its potential biological activities, particularly in the fields of antioxidant research and redox biology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant case studies.

The compound is synthesized through the reaction of 4-tert-butyl-2,6-dimethylphenyl lithium with selenium under inert conditions. Its structure features two selenium atoms bonded to a bis(4-tert-butyl-2,6-dimethylphenyl) moiety, which contributes to its unique chemical reactivity and biological properties.

The primary biological activity of this compound is attributed to its ability to undergo redox reactions. The selenium atoms can cycle between different oxidation states, enabling the compound to act as an effective antioxidant. This property allows it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to reduce oxidative stress in various biological systems. For instance, studies demonstrate that this compound can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress .

Glutathione Peroxidase-like Activity

The compound has also been investigated for its glutathione peroxidase-like activity. This activity is essential for detoxifying hydrogen peroxide and organic hydroperoxides in biological systems. Experimental results indicate that this compound can mimic the enzymatic action of glutathione peroxidase, contributing further to its antioxidant capabilities .

Study on Antioxidant Efficacy

In a controlled study, the antioxidant efficacy of this compound was evaluated in vitro using human cell lines exposed to oxidative stress. The results indicated a dose-dependent reduction in oxidative markers such as malondialdehyde (MDA) and an increase in cellular viability compared to untreated controls. The study concluded that the compound effectively mitigates oxidative damage in cellular environments.

Research on Anticancer Potential

Another significant area of research involves the potential anticancer properties of this diselane compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, treatment with this compound resulted in decreased viability of various cancer cell lines while sparing normal cells, indicating selective cytotoxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Bis(4-tert-butyl-2,6-dimethylphenyl)disulphide | Disulfide | Moderate antioxidant | Lacks selenium's unique redox properties |

| Bis(4-tert-butyl-2,6-dimethylphenyl)diselenide | Diselenide | Stronger antioxidant | Higher reactivity than disulphides |

| Bis(4-tert-butyl-2,6-dimethylphenyl)diselenide | Diselenide | Effective against ROS | Similar structure but enhanced biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.